molecular formula C12H16O3 B1622467 3-methyl-2-(3-methylphenoxy)butanoic Acid CAS No. 63403-11-2

3-methyl-2-(3-methylphenoxy)butanoic Acid

Cat. No.: B1622467
CAS No.: 63403-11-2
M. Wt: 208.25 g/mol
InChI Key: VNGYPVYWLSMETA-UHFFFAOYSA-N
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Description

3-methyl-2-(3-methylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of butanoic acid, featuring a phenoxy group substituted at the second carbon and a methyl group at the third carbon of the phenoxy ring.

Scientific Research Applications

3-methyl-2-(3-methylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(3-methylphenoxy)butanoic acid typically involves the reaction of 3-methylphenol with 3-methyl-2-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(3-methylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-2-(3-methylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic interactions with positively charged residues in the target molecules, further stabilizing the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(3-methylphenoxy)butanoic acid is unique due to the specific positioning of the methyl and phenoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the phenoxy group at the second carbon of the butanoic acid backbone provides distinct steric and electronic properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-methyl-2-(3-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYPVYWLSMETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395864
Record name 3-methyl-2-(3-methylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63403-11-2
Record name 3-methyl-2-(3-methylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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